molecular formula C22H25N3O B5860322 N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide

N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide

Cat. No. B5860322
M. Wt: 347.5 g/mol
InChI Key: FQLOBXYQZKLUSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide, also known as MBBC, is a benzimidazole derivative that has been extensively researched for its potential applications in the field of medicine. This compound has shown promising results in various scientific studies for its ability to bind to specific receptors and exhibit potent biological activity.

Mechanism of Action

The mechanism of action of N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide involves its ability to bind to specific receptors in the body, such as the estrogen receptor (ER) and the androgen receptor (AR). This binding leads to the activation or inhibition of various signaling pathways, which ultimately results in the observed biological effects of the compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit cell proliferation and migration, which are important processes involved in the development and progression of cancer. In addition, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide for lab experiments is its potent biological activity, which makes it a useful tool for studying various biological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for research on N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide. One potential area of study is the development of this compound derivatives with improved solubility and potency. Another area of study is the exploration of the potential use of this compound as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Finally, further research is needed to fully elucidate the mechanism of action of this compound and its potential interactions with other molecules in the body.

Synthesis Methods

The synthesis of N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide involves the reaction of 4-methylbenzylamine with cyclohexanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions, followed by purification using column chromatography.

Scientific Research Applications

N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit potent activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-16-11-13-17(14-12-16)15-25-20-10-6-5-9-19(20)23-22(25)24-21(26)18-7-3-2-4-8-18/h5-6,9-14,18H,2-4,7-8,15H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLOBXYQZKLUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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